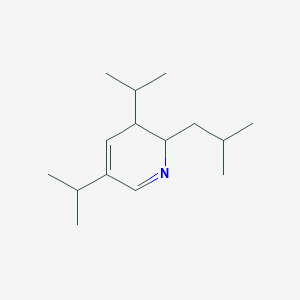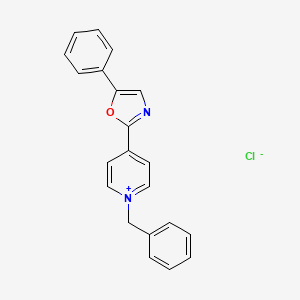
1-Benzyl-4-(5-phenyl-1,3-oxazol-2-yl)pyridin-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-4-(5-phenyl-1,3-oxazol-2-yl)pyridin-1-ium chloride is a complex organic compound that features a pyridinium core substituted with a benzyl group and an oxazole ring
Méthodes De Préparation
The synthesis of 1-Benzyl-4-(5-phenyl-1,3-oxazol-2-yl)pyridin-1-ium chloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors such as amino alcohols or nitriles with carboxylic acids under dehydrating conditions.
Pyridinium formation: The final step involves the quaternization of the pyridine ring with an alkylating agent, such as methyl iodide or benzyl chloride, to form the pyridinium salt.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Analyse Des Réactions Chimiques
1-Benzyl-4-(5-phenyl-1,3-oxazol-2-yl)pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially yielding reduced forms of the oxazole or pyridinium rings.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or oxazole positions, often using nucleophiles such as amines or thiols.
Common reagents and conditions for these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum complexes. Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Benzyl-4-(5-phenyl-1,3-oxazol-2-yl)pyridin-1-ium chloride has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways or receptors.
Materials Science: Its properties can be exploited in the design of novel materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe or marker in various biological assays to study cellular processes or interactions.
Mécanisme D'action
The mechanism by which 1-Benzyl-4-(5-phenyl-1,3-oxazol-2-yl)pyridin-1-ium chloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pyridinium and oxazole rings can participate in binding interactions, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-Benzyl-4-(5-phenyl-1,3-oxazol-2-yl)pyridin-1-ium chloride can be compared with similar compounds such as:
1-Benzyl-4-(5-phenyl-1,3-imidazol-2-yl)pyridin-1-ium chloride: Similar structure but with an imidazole ring instead of oxazole, leading to different chemical and biological properties.
1-Benzyl-4-(5-phenyl-1,3-thiazol-2-yl)pyridin-1-ium chloride: Contains a thiazole ring, which can alter its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications.
Propriétés
Numéro CAS |
92752-08-4 |
|---|---|
Formule moléculaire |
C21H17ClN2O |
Poids moléculaire |
348.8 g/mol |
Nom IUPAC |
2-(1-benzylpyridin-1-ium-4-yl)-5-phenyl-1,3-oxazole;chloride |
InChI |
InChI=1S/C21H17N2O.ClH/c1-3-7-17(8-4-1)16-23-13-11-19(12-14-23)21-22-15-20(24-21)18-9-5-2-6-10-18;/h1-15H,16H2;1H/q+1;/p-1 |
Clé InChI |
YSXCJBBHKVSOSM-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C3=NC=C(O3)C4=CC=CC=C4.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(Diethylamino)phenyl]-2,6-dimethylpyridin-4(1H)-one](/img/structure/B14346461.png)
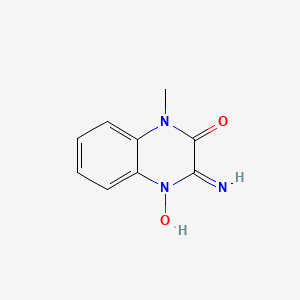
![N-[(E)-[2-bromo-4-(diethylamino)phenyl]methylideneamino]-N-phenylnaphthalen-1-amine](/img/structure/B14346470.png)
![4-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]phenol](/img/structure/B14346475.png)
![ethyl (2S,7R)-4,4-dimethyl-5-oxa-6,16-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10,12,14-tetraene-7-carboxylate](/img/structure/B14346481.png)

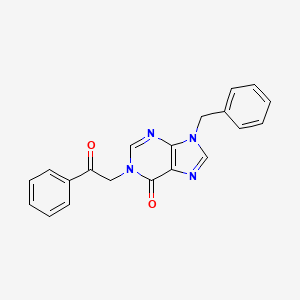
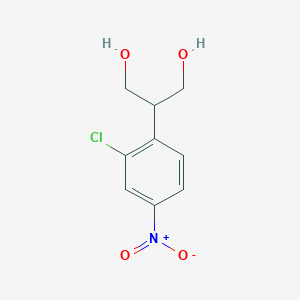
![2,5-Bis[5-(butylsulfanyl)-2-methylpentan-2-YL]benzene-1,4-diol](/img/structure/B14346505.png)
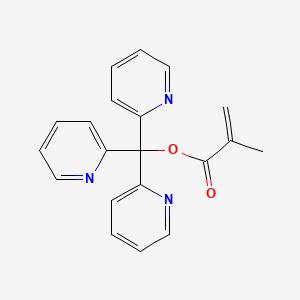

![2-Imino-4-(4'-octyl[1,1'-biphenyl]-4-yl)-5-(2-phenylhydrazinylidene)-2,5-dihydro-1H-imidazol-1-amine](/img/structure/B14346520.png)
